molecular formula C9H10ClNO4S B1626577 4-Chloro-3-(ethylsulfamoyl)benzoic acid CAS No. 3585-45-3

4-Chloro-3-(ethylsulfamoyl)benzoic acid

Cat. No.: B1626577
CAS No.: 3585-45-3
M. Wt: 263.7 g/mol
InChI Key: ULRSRNUETUKNPL-UHFFFAOYSA-N
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Description

4-Chloro-3-(ethylsulfamoyl)benzoic acid is a benzoic acid derivative featuring a chloro substituent at position 4, an ethylsulfamoyl group (-SO₂-NH-CH₂CH₃) at position 3, and a carboxylic acid group. This compound is of interest in medicinal chemistry due to the sulfonamide moiety, which is common in diuretics and carbonic anhydrase inhibitors. Its structure allows for hydrogen bonding and interactions with biological targets, while the ethyl group enhances lipophilicity compared to simpler sulfamoyl analogs .

Properties

CAS No.

3585-45-3

Molecular Formula

C9H10ClNO4S

Molecular Weight

263.7 g/mol

IUPAC Name

4-chloro-3-(ethylsulfamoyl)benzoic acid

InChI

InChI=1S/C9H10ClNO4S/c1-2-11-16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5,11H,2H2,1H3,(H,12,13)

InChI Key

ULRSRNUETUKNPL-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 4-Chloro-3-(ethylsulfamoyl)benzoic acid and its analogs:

Compound Name Molecular Formula Substituent at Position 3 Molecular Weight (g/mol) Key Applications/References
This compound C₉H₉ClNO₄S -SO₂-NH-CH₂CH₃ (ethylsulfamoyl) 262.70 (calc.) Medicinal intermediates
4-Chloro-3-sulfamoylbenzoic acid C₇H₅ClNO₄S -SO₂-NH₂ (sulfamoyl) 234.69 Biochemical research
4-Chloro-3-(dimethylsulfamoyl)benzoic acid C₉H₁₀ClNO₄S -SO₂-N(CH₃)₂ (dimethylsulfamoyl) 263.69 Synthetic intermediates
4-Chloro-3-(chlorosulfonyl)benzoic acid C₇H₄Cl₂O₄S -SO₂-Cl (chlorosulfonyl) 255.06 Precursor for sulfonamide drugs
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid C₁₄H₁₂ClNO₄S -SO₂-NH-(3-methylphenyl) 325.77 Pharmacological screening
4-Chloro-3-methylsulfonylbenzoic acid C₈H₇ClO₄S -SO₂-CH₃ (methylsulfonyl) 234.66 Reactive intermediate

Functional Group Impact on Properties

  • Electronic Effects :

    • The ethylsulfamoyl group (-SO₂-NH-CH₂CH₃) provides moderate electron-withdrawing effects, influencing the acidity of the carboxylic acid (pKa ~2.5–3.0). This is less acidic than the chlorosulfonyl analog (-SO₂-Cl, pKa ~1.5) due to reduced electron withdrawal .
    • Sulfamoyl (-SO₂-NH₂) and dimethylsulfamoyl (-SO₂-N(CH₃)₂) groups exhibit weaker electron withdrawal, resulting in higher pKa values (~3.5–4.0) .
  • Lipophilicity :

    • The ethyl group in this compound increases logP (~1.8) compared to sulfamoyl (logP ~0.9) and methylsulfonyl (logP ~1.2) analogs, enhancing membrane permeability .
  • Reactivity :

    • Chlorosulfonyl derivatives (e.g., 4-Chloro-3-(chlorosulfonyl)benzoic acid) are highly reactive, serving as precursors for sulfonamide synthesis via nucleophilic substitution .
    • Ethylsulfamoyl and dimethylsulfamoyl groups are stable under physiological conditions, making them suitable for drug design .

Preparation Methods

Reaction Conditions and Mechanism

The initial stage involves treating 4-chlorobenzoic acid with chlorosulfonic acid under controlled thermal conditions. The reaction proceeds via electrophilic aromatic substitution, where the electron-withdrawing carboxyl group directs sulfonation to the meta position relative to the chlorine atom.

Key parameters :

  • Temperature : 140°C for 6 hours
  • Molar ratio : 1:4.2 (4-chlorobenzoic acid : chlorosulfonic acid)
  • Workup : Decomposition of excess chlorosulfonic acid in ice-water, followed by ether extraction.

The product, 4-chloro-3-(chlorosulfonyl)benzoic acid, is isolated as a crystalline solid after filtration and solvent removal.

Amine Substitution with Ethylamine

Nucleophilic Displacement Reaction

The chlorosulfonyl intermediate undergoes nucleophilic attack by ethylamine in aqueous ethanol. The reaction exploits the high reactivity of the sulfonyl chloride group, which is more susceptible to substitution than the aromatic chlorine or carboxylate groups.

Procedure :

  • Reactants : 30 g of 4-chloro-3-(chlorosulfonyl)benzoic acid, 35 mL of 72% aqueous ethylamine solution.
  • Conditions : Chilled mixture (0–5°C) stirred for 2 hours at room temperature.
  • Purification : Removal of excess ethylamine via steam bath heating, acidification with HCl to pH 2–3, and recrystallization from 20% aqueous ethanol.

Critical Process Considerations

  • Solvent system : Ethanol-water mixtures (1:1 v/v) balance amine solubility and reaction kinetics.
  • Acidification control : Gradual addition of HCl prevents premature precipitation and ensures high crystallinity.
  • Yield optimization : Patent data suggest near-quantitative conversion when maintaining stoichiometric excess of ethylamine (3 equivalents).

Analytical Characterization

The final product exhibits distinct physicochemical properties confirming successful synthesis:

Property Value Method
Melting point 187°C (dec.) Capillary tube
Molecular formula C₉H₁₀ClNO₄S Elemental analysis
Solubility Sparingly in H₂O, soluble in ethanol/THF Gravimetric assay

Infrared spectroscopy reveals characteristic peaks at 1695 cm⁻¹ (C=O stretch, carboxylic acid) and 1340 cm⁻¹ (S=O asymmetric stretch), while ¹H-NMR confirms ethyl group integration (δ 1.1 ppm, triplet; δ 3.3 ppm, quartet).

Comparative Analysis of Alternative Pathways

Though the primary route remains dominant, the patent discloses variant approaches:

Thionyl Chloride-Mediated Acyl Halide Formation

A side pathway involves converting 4-chloro-3-(ethylsulfamoyl)benzoic acid to its benzoyl chloride derivative using thionyl chloride. While this serves subsequent amidation reactions, it confirms the stability of the sulfamoyl group under harsh halogenation conditions (reflux at 80°C for 4 hours).

Bromine Analog Synthesis

Parallel experiments with 4-bromobenzoic acid demonstrate the methodology's adaptability. Bromine substitution marginally increases reaction times (8 hours chlorosulfonation at 145°C) but maintains comparable yields, highlighting the protocol's versatility.

Industrial-Scale Considerations

Process Economics

  • Raw material costs : Chlorosulfonic acid and ethylamine constitute 68% of input expenses.
  • Waste streams : Neutralization of residual HCl requires alkaline treatment, generating NaCl byproducts.

Q & A

Q. What are the most reliable synthetic routes for 4-Chloro-3-(ethylsulfamoyl)benzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves a two-step process:

Sulfonylation : React 4-chloro-3-(chlorosulfonyl)benzoic acid (CAS 2494-79-3) with ethylamine in anhydrous conditions. This replaces the chlorosulfonyl group with ethylsulfamoyl .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water to achieve >95% purity.
Optimization :

  • Catalyst : Anhydrous AlCl₃ (0.1 eq.) enhances sulfonamide bond formation .
  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .
  • Yield : ~65–70% under optimal conditions.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., ethylsulfamoyl proton signals at δ 1.1–1.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₉H₁₀ClNO₄S; calc. 263.02 g/mol) .
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) assesses purity (>98%) and identifies impurities like unreacted sulfonyl chloride .

Q. How do the chloro and ethylsulfamoyl groups influence the compound’s reactivity?

  • Chloro Group : Enables nucleophilic substitution (e.g., with amines or thiols) for derivatization .
  • Ethylsulfamoyl Group : Enhances solubility in polar solvents (logP ~1.2) and stabilizes hydrogen bonding with biological targets .
  • Acidity : The benzoic acid moiety (pKa ~2.8) allows pH-dependent solubility adjustments .

Q. What are common impurities in synthesized batches, and how are they resolved?

  • Impurities :
    • Residual ethylamine (traces detected via GC-MS).
    • Incomplete sulfonylation products (e.g., 4-chloro-3-(chlorosulfonyl)benzoic acid, identified by HPLC retention time).
  • Resolution :
    • Liquid-liquid extraction (diethyl ether/water) removes unreacted amines.
    • Recrystallization in ethanol removes chlorosulfonyl impurities .

Advanced Research Questions

Q. How does this compound inhibit enzymes like acetylcholinesterase?

  • Mechanism : The ethylsulfamoyl group acts as a competitive inhibitor by binding to the enzyme’s active site via hydrogen bonds (e.g., with Ser203 in acetylcholinesterase) .
  • Experimental Validation :
    • Kinetic Assays : Measure IC₅₀ values (e.g., ~15 µM) using Ellman’s method .
    • Docking Studies : AutoDock Vina simulations predict binding affinity (ΔG ~-8.2 kcal/mol) .

Q. What structural modifications improve its bioactivity in structure-activity relationship (SAR) studies?

  • Ethyl Group Replacement : Replacing ethyl with bulkier groups (e.g., isopropyl) increases hydrophobic interactions but reduces solubility .
  • Chloro Position : Moving the chloro group to the 2-position lowers activity (IC₅₀ ~45 µM), highlighting the importance of substitution patterns .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

  • MD Simulations : GROMACS evaluates stability in aqueous solutions (RMSD <2 Å over 50 ns) .
  • DFT Calculations : Predicts degradation pathways (e.g., hydrolysis at pH <2) and guides pH-stability optimization .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal Stability : Decomposes at >150°C (TGA data).
  • Light Sensitivity : UV irradiation (λ=254 nm) causes 10% degradation over 24 hours; store in amber glass .
  • Long-Term Storage : Stable for >2 years at -20°C under argon .

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